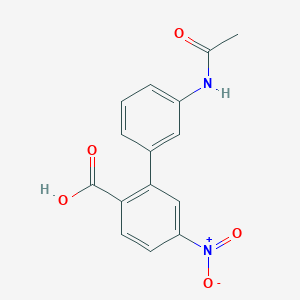

2-(3-Acetylaminophenyl)-4-nitrobenzoic acid, 95%

Vue d'ensemble

Description

2-(3-Acetylaminophenyl)-4-nitrobenzoic acid (2-APN) is an organic compound with a molecular formula of C11H10N2O4. It is a derivative of benzoic acid and can be found in nature as the main component of the plant species Acetobacterium spp. 2-APN is a useful building block in organic synthesis and has been used in a variety of scientific research applications.

Applications De Recherche Scientifique

2-(3-Acetylaminophenyl)-4-nitrobenzoic acid, 95% has a wide range of applications in scientific research. It has been used in the synthesis of pharmaceuticals, as a fluorescent dye, and in the synthesis of polymers. It has also been used in the synthesis of organic compounds, such as amino acids and peptides. In addition, 2-(3-Acetylaminophenyl)-4-nitrobenzoic acid, 95% has been used in the synthesis of novel compounds with potential therapeutic applications.

Mécanisme D'action

The mechanism of action of 2-(3-Acetylaminophenyl)-4-nitrobenzoic acid, 95% is not fully understood. It is believed that the compound acts as a proton acceptor, which facilitates the transfer of electrons between molecules. This process is known as electron transfer. In addition, 2-(3-Acetylaminophenyl)-4-nitrobenzoic acid, 95% is believed to act as a catalyst in the formation of covalent bonds between molecules.

Biochemical and Physiological Effects

2-(3-Acetylaminophenyl)-4-nitrobenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses. In addition, 2-(3-Acetylaminophenyl)-4-nitrobenzoic acid, 95% has been shown to reduce inflammation and pain. It has also been shown to reduce the risk of cancer and to have anti-aging properties.

Avantages Et Limitations Des Expériences En Laboratoire

2-(3-Acetylaminophenyl)-4-nitrobenzoic acid, 95% is a useful compound for laboratory experiments due to its availability and low cost. It is also easy to synthesize, making it ideal for use in research. However, there are some limitations to its use in the laboratory. For example, it is a relatively unstable compound and can degrade over time. In addition, it is sensitive to light and heat, making it difficult to store and handle.

Orientations Futures

There are a number of potential future directions for the use of 2-(3-Acetylaminophenyl)-4-nitrobenzoic acid, 95%. For example, it could be used in the synthesis of new drugs or in the development of new materials. In addition, it could be used in the synthesis of novel compounds with potential therapeutic applications. Furthermore, it could be used in the development of new technologies, such as sensors or imaging systems. Finally, it could be used in the development of new diagnostic tools for medical applications.

Méthodes De Synthèse

2-(3-Acetylaminophenyl)-4-nitrobenzoic acid, 95% can be synthesized in the laboratory using the Fischer esterification reaction. This reaction involves the reaction of an alcohol and an acid in the presence of an acid catalyst. In the case of 2-(3-Acetylaminophenyl)-4-nitrobenzoic acid, 95%, the reactants are 3-aminophenol and 4-nitrobenzoic acid. The reaction is carried out at a temperature of 80-90°C for several hours and yields 2-(3-Acetylaminophenyl)-4-nitrobenzoic acid, 95% as the product.

Propriétés

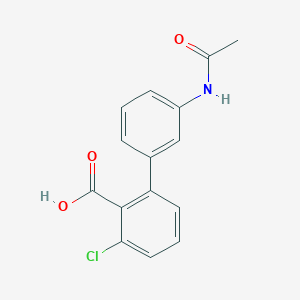

IUPAC Name |

2-(3-acetamidophenyl)-4-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O5/c1-9(18)16-11-4-2-3-10(7-11)14-8-12(17(21)22)5-6-13(14)15(19)20/h2-8H,1H3,(H,16,18)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSOUKSWCTBWELJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10690633 | |

| Record name | 3'-Acetamido-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10690633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261923-95-8 | |

| Record name | [1,1′-Biphenyl]-2-carboxylic acid, 3′-(acetylamino)-5-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261923-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Acetamido-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10690633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6404753.png)

![3-Methyl-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6404770.png)

![5-Methyl-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6404785.png)

![3-Amino-5-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6404792.png)

![5-Hydroxy-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6404798.png)

![3-Hydroxy-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6404808.png)